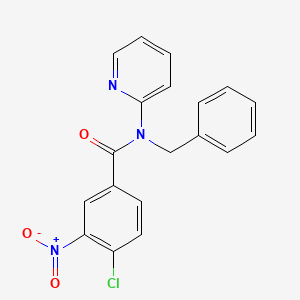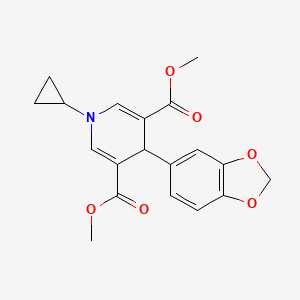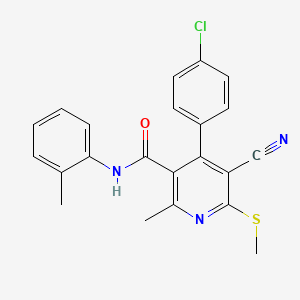
N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core with various substituents, including a benzyl group, a chloro group, a nitro group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Amidation: The formation of the benzamide structure by reacting the substituted benzene derivative with a pyridinylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: Formation of N-benzyl-4-chloro-3-amino-N-(pyridin-2-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzoic acid.
Applications De Recherche Scientifique
N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as an inhibitor or activator of specific enzymes.
Industrial Applications: Its derivatives may be used in the synthesis of more complex organic molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl and pyridinyl groups can enhance binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-4-chloro-3-nitrobenzamide: Lacks the pyridinyl group, which may affect its binding properties and biological activity.
N-benzyl-4-chloro-N-(pyridin-2-yl)benzamide: Lacks the nitro group, which may alter its redox properties and reactivity.
N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide: Lacks the chloro group, which may influence its substitution reactions and overall stability.
Uniqueness
N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C19H14ClN3O3 |
|---|---|
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
N-benzyl-4-chloro-3-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H14ClN3O3/c20-16-10-9-15(12-17(16)23(25)26)19(24)22(18-8-4-5-11-21-18)13-14-6-2-1-3-7-14/h1-12H,13H2 |
Clé InChI |
FIUWSSHESMWIPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B11634851.png)
![ethyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634852.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(3-phenoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11634864.png)
![Ethyl N-(5-{2-[4-(2-hydroxyethyl)piperazino]acetyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate](/img/structure/B11634871.png)

![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634878.png)

![2-(4-ethyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634883.png)
![6-(3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11634886.png)
![N-(3-bromophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11634894.png)
![(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634910.png)
